4-[Tris(trimethylsilyl)methyl]benzoyl azide
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Overview
Description
4-[Tris(trimethylsilyl)methyl]benzoyl azide is an organic compound characterized by the presence of a benzoyl azide group attached to a benzene ring, which is further substituted with a tris(trimethylsilyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tris(trimethylsilyl)methyl]benzoyl azide typically involves the reaction of 4-[Tris(trimethylsilyl)methyl]benzoic acid with azide reagents under specific conditions. One common method includes the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Tris(trimethylsilyl)methyl]benzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for nucleophilic substitution reactions.
Lithium Aluminum Hydride (LiAlH₄): Employed in reduction reactions to convert azides to amines.
Catalytic Hydrogenation: Utilizes palladium on carbon (Pd/C) and hydrogen gas (H₂) for the reduction of azides.
Major Products Formed
Primary Amines: Formed through the reduction of the azide group.
Isocyanates: Produced via rearrangement reactions such as the Curtius rearrangement.
Scientific Research Applications
4-[Tris(trimethylsilyl)methyl]benzoyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Tris(trimethylsilyl)methyl]benzoyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation, the azide group reacts with alkyne groups through a click chemistry reaction to form stable triazole linkages .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Azide: Similar in structure but lacks the benzoyl group.
Benzoyl Azide: Contains the benzoyl group but lacks the tris(trimethylsilyl)methyl group.
Tris(trimethylsilyl)silane: Contains the tris(trimethylsilyl)methyl group but lacks the azide functionality.
Uniqueness
4-[Tris(trimethylsilyl)methyl]benzoyl azide is unique due to the combination of the bulky tris(trimethylsilyl)methyl group and the reactive azide group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
138472-14-7 |
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Molecular Formula |
C17H31N3OSi3 |
Molecular Weight |
377.7 g/mol |
IUPAC Name |
4-[tris(trimethylsilyl)methyl]benzoyl azide |
InChI |
InChI=1S/C17H31N3OSi3/c1-22(2,3)17(23(4,5)6,24(7,8)9)15-12-10-14(11-13-15)16(21)19-20-18/h10-13H,1-9H3 |
InChI Key |
CTKQZDQDCDXCNT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C(=O)N=[N+]=[N-])([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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